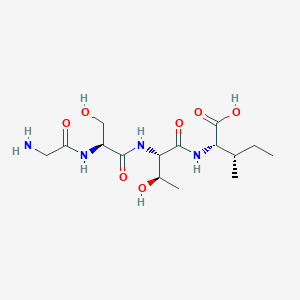
Glycyl-L-seryl-L-threonyl-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-seryl-L-threonyl-L-isoleucine is a tetrapeptide composed of the amino acids glycine, L-serine, L-threonine, and L-isoleucine. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this compound are often studied for their potential therapeutic applications and their roles in cellular signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-seryl-L-threonyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification processes such as HPLC (high-performance liquid chromatography).
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-seryl-L-threonyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the hydroxyl groups of serine and threonine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated peptides, reduced peptides, and substituted derivatives with modified side chains.
Aplicaciones Científicas De Investigación
Glycyl-L-seryl-L-threonyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Glycyl-L-seryl-L-threonyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, influencing cellular processes like metabolism, growth, and immune response. The exact pathways and targets depend on the specific biological context in which the peptide is studied.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine: Another peptide with similar amino acid composition but different sequence and properties.
Gly-Tyr-Ser-Ile-Thr-Ser-His-Tyr: A related oligopeptide with additional amino acids, studied for its biological activities.
Uniqueness
Glycyl-L-seryl-L-threonyl-L-isoleucine is unique due to its specific sequence and the presence of isoleucine, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological interactions and developing targeted therapeutic applications.
Propiedades
Número CAS |
798540-15-5 |
|---|---|
Fórmula molecular |
C15H28N4O7 |
Peso molecular |
376.41 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C15H28N4O7/c1-4-7(2)11(15(25)26)18-14(24)12(8(3)21)19-13(23)9(6-20)17-10(22)5-16/h7-9,11-12,20-21H,4-6,16H2,1-3H3,(H,17,22)(H,18,24)(H,19,23)(H,25,26)/t7-,8+,9-,11-,12-/m0/s1 |
Clave InChI |
ZKBSLXCMJSXOQJ-RWRJDSDZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
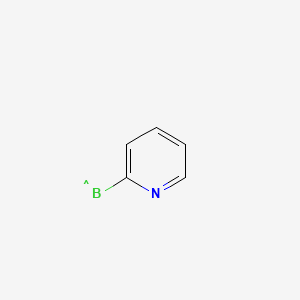

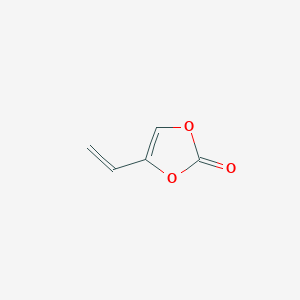
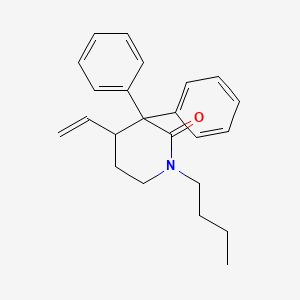
![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)

![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
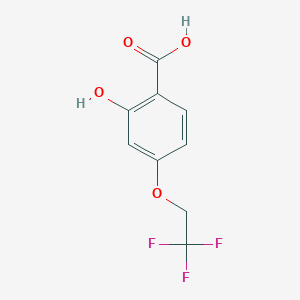
![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)

